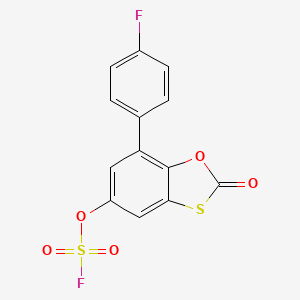

![molecular formula C14H10F3NO3 B3012718 [4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate CAS No. 2416230-46-9](/img/structure/B3012718.png)

[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

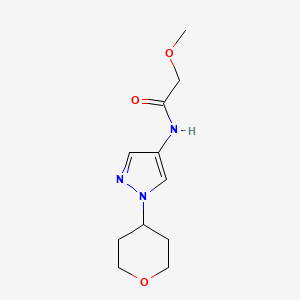

“[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate” is a chemical compound with the molecular formula C14H10F3NO3 . It is related to the class of compounds known as trifluoromethylpyridines, which have been widely used in the agrochemical and pharmaceutical industries .

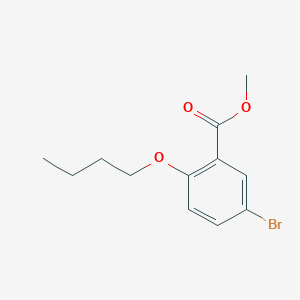

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. The InChI code for this compound is1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Palladium Aryl Oxime Metallacycle Reactions

The study by Kim and Gabbai (2004) investigates the reactions of a palladium aryl oxime metallacycle with methylparathion, revealing the formation of mononuclear and dinuclear complexes with various ligands. This research demonstrates the potential use of these complexes in chemical reactions and molecular synthesis (Kim & Gabbai, 2004).

Redox-Active Pyridine Ligands in Organometallic Chemistry

Pointillart et al. (2009) synthesized radical cation salts containing poly(beta-diketonate) rare earth complexes with 4-(2-tetrathiafulvalenyl-ethenyl)pyridine ligand. This study explores the photoluminescent and magnetic properties of these compounds, suggesting their potential in materials science and photonic applications (Pointillart et al., 2009).

Zinc(II) Salts Reactivity with Pyridine Ligands

Ghosh, Savitha, and Bharadwaj (2004) researched the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts. The study highlights the formation of coordination polymers and metallomacrocycles, indicating potential applications in coordination chemistry and material science (Ghosh, Savitha, & Bharadwaj, 2004).

Redox Properties of Oxo-Centered Triruthenium Complexes

Abe et al. (1996) investigated oxo-centered acetate-bridged triruthenium complexes with N-methyl-4,4'-bipyridinium ions. Their reversible multistep electrochemical properties suggest potential applications in electrochemistry and catalysis (Abe et al., 1996).

Iridium(III) Phosphors with Pyridine Chelates

Lin et al. (2016) synthesized bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine chelates. This study is relevant in the field of OLED technology, indicating the potential of these complexes in light-emitting applications (Lin et al., 2016).

Pentafluorophenylammonium Triflate as Catalyst

Hussain et al. (2014) described the use of pentafluorophenylammonium triflate in catalyzing the synthesis of substituted 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one. This indicates its utility as an efficient catalyst in organic synthesis (Hussain et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s worth noting that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds containing boron, such as organoboron derivatives, have gained popularity in medicinal chemistry recently . They are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Pharmacokinetics

Pharmacokinetic studies typically involve determining these properties to understand the drug’s bioavailability .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGDGASKZXKARK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)